PI3Kα (p110α) Inhibitory Potency: 2,4-Dimethoxybenzamide vs. 4-Phenoxybenzamide Analog
In a standardized PI3Kα HTRF enzymatic assay, the 2,4‑dimethoxybenzamide derivative exhibits an IC₅₀ of 18 nM [1]. This potency is 2.8‑fold superior to the 4‑phenoxy analog (IC₅₀ = 50 nM), despite the phenoxy derivative's larger binding surface [1]. The methoxy oxygens likely form critical hydrogen bonds with the hinge region of the ATP pocket, a contact that the phenoxy ether cannot adequately satisfy .
| Evidence Dimension | PI3Kα enzymatic inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 18 nM |
| Comparator Or Baseline | 4-Phenoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide: IC₅₀ = 50 nM |
| Quantified Difference | 2.8‑fold higher potency (lower IC₅₀) for the 2,4‑dimethoxy derivative |
| Conditions | PI3Kα HTRF assay, recombinant human p110α/p85α, ATP at 10 µM, 1 h incubation, 25 °C |
Why This Matters
The 2.8‑fold potency advantage directly translates to a reduced compound concentration required to achieve equivalent target engagement, lowering the risk of off‑target effects in cellular mechanistic studies.
- [1] Kendall, J.D. et al. (2012) Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(1): 58–68. Table 2. View Source
